molecular formula C22H30N4O4S B4622043 ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B4622043
M. Wt: 446.6 g/mol
InChI Key: KZYBFSRHAPKMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like the one typically involves multi-step chemical reactions, starting from simpler precursors. These processes might include the formation of the pyrazole ring, introduction of the diethylamino group, and the construction of the tetrahydro-cyclohepta[b]thiophene system. While specific synthesis routes for this exact molecule are not directly detailed in the provided research, related compounds have been synthesized through reactions involving polarized ethylenes, thioamides, and methyl dithiocarboxylates, which suggests a possible pathway for the synthesis of similar complex molecules (Tominaga et al., 1990).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and its stereochemistry. For closely related molecules, crystal structure determination has revealed monoclinic space groups with specific cell parameters, indicating the detailed geometric configuration of the molecules involved (Minga, 2005).

Chemical Reactions and Properties

The chemical reactivity of this compound would be influenced by its functional groups. The presence of a carbonyl group, for instance, could make it a candidate for nucleophilic addition reactions. Similarly, the diethylamino group might participate in acid-base reactions. Research on similar compounds has shown a range of reactivities, including cyclization reactions and interactions with nucleophiles, which could be analogous to the reactions this compound might undergo (Youssef et al., 2005).

Physical Properties Analysis

The physical properties of such a compound, including its melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in synthesis. These properties are typically determined experimentally through techniques like melting point determination, solubility testing in various solvents, and again, crystallography for structural analysis.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives, are fundamental for understanding how this compound can be used in further chemical syntheses or applications. Studies on related compounds have detailed their fungicidal and plant growth regulation activities, suggesting potential areas of application for similar compounds (Minga, 2005).

Scientific Research Applications

Facile Synthesis Techniques

A facile four-component Gewald reaction under organocatalyzed aqueous conditions was developed, enabling the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This method involves ethyl cyanoacetate and elemental sulfur among other reactants, leading to products that precipitate from the reaction mixtures for easy filtration and recrystallization, showcasing a synthetic approach relevant to derivatives of the specified compound (Abaee & Cheraghi, 2013).

Biological Activity Studies

Research on cycloalkylthiophene-Schiff bases and their metal complexes has revealed significant antibacterial and antifungal activities against various pathogenic strains. This demonstrates the compound's potential in developing new antimicrobial agents (Altundas et al., 2010).

Novel Chemical Transformations

Investigations into novel transformations of the amino and carbonyl/nitrile groups in thiophene derivatives have opened pathways for synthesizing diverse heterocyclic compounds, including thienopyrimidines. Such research highlights the compound's versatility in heterocyclic chemistry and potential for creating complex organic molecules (Pokhodylo et al., 2010).

Antimicrobial and Antioxidant Applications

Synthesis of lignan conjugates via cyclopropanation has yielded compounds with excellent antibacterial, antifungal, and antioxidant activities. These findings suggest the compound's utility in designing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Michael Addition Reactions

The Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones has been explored, leading to the synthesis of a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans. This demonstrates the compound's role in facilitating important chemical reactions for synthesizing novel heterocyclic compounds (Bakhouch et al., 2015).

properties

IUPAC Name

ethyl 2-[[5-(diethylcarbamoyl)-2-methylpyrazole-3-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-5-26(6-2)21(28)15-13-16(25(4)24-15)19(27)23-20-18(22(29)30-7-3)14-11-9-8-10-12-17(14)31-20/h13H,5-12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYBFSRHAPKMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 5
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 6
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.